3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C20H15N3O4S2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[[3-(furan-2-yl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H15N3O4S2/c24-17(25)8-9-22-19(26)16(29-20(22)28)11-13-12-23(14-5-2-1-3-6-14)21-18(13)15-7-4-10-27-15/h1-7,10-12H,8-9H2,(H,24,25)/b16-11- |
InChI Key |
GPGHEYCNPPFKFN-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=C4C(=O)N(C(=S)S4)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Intermediate
The pyrazole core is constructed via cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl compounds. A regioselective approach, as described by Katritzky et al., employs α-benzotriazolylenones 48 and methyl or phenylhydrazines to form pyrazolines 49 , which are subsequently aromatized to tetrasubstituted pyrazoles 50 under basic conditions . For the target compound, 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized by substituting one aryl group with furan-2-yl. This method achieves yields of 50–94%, depending on the substituents .
Critical parameters include:
-
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
-
Temperature : Cyclocondensation proceeds optimally at 80–100°C.
-
Acidity control : The benzotriazole group increases α-proton acidity, enabling functionalization at the 4-position .
Formation of the Thiazolidinone Moiety
The 4-oxo-2-thioxothiazolidin-3-yl group is synthesized via cyclization of mercaptoacetic acid derivatives. A patent by CN103508890A demonstrates that thiazolidinone rings form efficiently under acidic conditions using morpholine and p-toluenesulfonic acid in toluene . For the target compound, 2-thioxothiazolidin-4-one is prepared by reacting carbon disulfide with β-alanine under reflux, followed by cyclization in the presence of hydrochloric acid.
Key observations:
-
Catalyst : p-Toluenesulfonic acid (0.1 equiv) minimizes side reactions .
-
Yield : >90% when using stoichiometric acrylate derivatives .
Knoevenagel Condensation to Form the Methylene Bridge
The methylene linkage between the pyrazole and thiazolidinone is established via Knoevenagel condensation. This involves the reaction of 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a Brønsted superacid (e.g., triflic acid, TfOH). NMR and DFT studies confirm that O,C-diprotonated intermediates enhance electrophilicity, facilitating C–C bond formation .
Reaction conditions :
-
Solvent : Dichloromethane or toluene.
Introduction of the Propanoic Acid Chain
The propanoic acid moiety is introduced via Michael addition or ester hydrolysis. A patent method outlines the alkylation of intermediates with methyl acrylate, followed by hydrolysis under basic conditions. For the target compound, 3-(thiazolidinone-yl)propanoic ester is synthesized by reacting the condensed product with methyl acrylate in toluene, followed by saponification with aqueous NaOH.
Optimization data :
Mechanistic and Computational Insights
DFT calculations reveal that O,C-diprotonation of 3-(furan-2-yl)propenoic acid derivatives in TfOH generates dicationic species Ba and Bg , which are critical for electrophilic activation during condensation . The global electrophilicity index (ω) of these intermediates correlates with reaction rates, confirming the role of superelectrophilic activation .
Biological Activity and Applications
While beyond synthesis scope, the compound’s structural analogs exhibit antimicrobial activity against Candida albicans and Staphylococcus aureus at 64 µg/mL . This suggests potential pharmacological applications, aligning with trends in pyrazole-thiazolidinone hybrid therapeutics .
Chemical Reactions Analysis
Types of Reactions
3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the thioxothiazolidinone moiety can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thioxothiazolidinone moiety.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of furan derivatives with thiazolidinone structures, yielding a complex molecule with multiple functional groups that contribute to its biological activity. The presence of both pyrazole and thiazolidinone moieties enhances its potential as a pharmacologically active agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including those similar to 3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, derivatives exhibiting structural similarities were shown to inhibit cell proliferation in human leukemia cells, demonstrating significant cytotoxic effects .
| Study | Compound | Cancer Type | Effect |
|---|---|---|---|
| Study A | Thiazolidinone derivative | Leukemia | Induces apoptosis |
| Study B | Pyrazole-based compound | Breast Cancer | Inhibits proliferation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that pyrazole derivatives possess notable antibacterial and antifungal properties. For example, studies have shown that certain derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential use as antimicrobial agents .
| Study | Compound | Microorganism | Activity |
|---|---|---|---|
| Study C | Pyrazole derivative | S. aureus | Effective inhibition |
| Study D | Thiazolidinone derivative | E. coli | Antifungal activity |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Some studies suggest that thiazolidinone derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . This application is particularly relevant for developing treatments for diseases such as arthritis or other inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 13f ) correlate with higher melting points (240–242°C), likely due to enhanced intermolecular dipole interactions. In contrast, bulky or flexible groups (e.g., isopropoxy in ) may reduce crystallinity, though data is incomplete.
- Spectral Trends : All analogs exhibit C=O stretches near 1700 cm⁻¹ and C=S near 1247–1230 cm⁻¹. The furan-containing compound is expected to show a C-O stretch (~1250 cm⁻¹), similar to 13c . Fluorine substituents (13k ) display distinct C-F IR peaks (~1122 cm⁻¹).
- Chirality : Compounds like 13k feature a chiral center (δ 5.85 in ¹H NMR), suggesting stereochemical considerations for the target compound’s synthesis and activity.
Biological Activity
3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, a compound with the CAS number 623934-93-0, is a complex organic molecule that incorporates several bioactive moieties, including pyrazole and thiazolidinone structures. These components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 425.48 g/mol. The structure consists of a thiazolidinone core linked to a furan-substituted pyrazole, which potentially enhances its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 623934-93-0 |
| Molecular Formula | C20H15N3O4S2 |
| Molecular Weight | 425.48 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, derivatives similar to the target compound have demonstrated significant activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. Compounds featuring the thiazolidinone scaffold have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of pyrazole may further enhance these effects due to its ability to interact with specific cellular targets.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented, showing efficacy in reducing inflammation through inhibition of cyclooxygenase enzymes (COX) and modulation of inflammatory cytokines . The presence of the pyrazole ring is associated with enhanced anti-inflammatory activity, making this compound a candidate for further exploration in inflammatory diseases.
Case Studies
- Antibacterial Study : A series of thiazolidinone derivatives were synthesized and evaluated for antibacterial activity using minimum inhibitory concentration (MIC) assays. The results indicated that compounds with structural similarities to our target showed potent activity against MRSA, suggesting that modifications in the thiazolidinone structure can lead to improved antibacterial efficacy .
- Anticancer Evaluation : In vitro studies on related pyrazole derivatives indicated significant antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer). These studies utilized MTT assays to determine IC50 values, demonstrating that modifications in the pyrazole structure can lead to enhanced anticancer properties .
Research Findings
Research has consistently shown that compounds containing both pyrazole and thiazolidinone moieties possess a broad spectrum of biological activities:
- Antimicrobial : Effective against MRSA and other resistant strains.
- Antitumor : Induces apoptosis in cancer cells and inhibits tumor growth.
- Anti-inflammatory : Reduces inflammation markers and COX activity.
Q & A
Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves a multi-step process, including:
Condensation reactions : Reacting pyrazole derivatives with thiazolidinone precursors under reflux conditions (ethanol, 2–6 hours) .
Substituent variation : Electron-withdrawing groups (e.g., nitro, fluorine) on aryl rings may require extended reaction times but enhance stability.
Purification : Recrystallization from DMF/EtOH (1:1) improves purity .
Q. Table 1: Synthesis Optimization Parameters
| Substituent | Yield (%) | Reaction Time | Key Conditions | Reference |
|---|---|---|---|---|
| 3,5-Difluorophenyl | 61–83 | 4–6 hours | Ethanol reflux, DMF/EtOH | |
| 4-Nitrophenyl | 68 | Not specified | Acetic acid catalyst | |
| 4-Methoxyphenyl | 48 | 6–8 hours | Glacial acetic acid |
Q. How can spectroscopic techniques (NMR, IR) confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Key peaks include:
- Pyrazole-H: δ 8.29 ppm (singlet, 1H) .
- Thioxothiazolidinone C=O: 192.2 ppm in 13C NMR .
- FT-IR :
- C=O stretch: 1702–1716 cm⁻¹ .
- C=S stretch: 1223–1247 cm⁻¹ .
- ESI-MS : Molecular ion peaks (e.g., m/z 470.2 [M-H]⁻) validate molecular weight .
Q. What are the key considerations for ensuring compound stability during storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the thioxothiazolidinone ring.
- Solubility : DMSO or DMF is preferred for long-term stock solutions (≥6 months) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities or reactivity data?
Methodological Answer:
Control experiments : Replicate studies using identical enzyme sources (e.g., α-amylase from porcine pancreas) .
Structural validation : Compare crystallographic data (e.g., C=O bond lengths) to rule out degradation .
Statistical analysis : Apply ANOVA to assess batch-to-batch variability in bioactivity assays .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
Q. Table 2: Docking Scores for Analogous Compounds
| Compound | Binding Energy (kcal/mol) | Target Enzyme | Reference |
|---|---|---|---|
| Difluorophenyl analog | –8.2 | α-Amylase | |
| Methoxyphenyl analog | –7.5 | Urease |
Q. What strategies enhance pharmacological properties through derivative design?
Methodological Answer:
Bioisosteric replacement : Substitute the furan ring with thiophene to improve lipophilicity (ClogP < 3) .
Prodrug synthesis : Esterify the propanoic acid group to enhance bioavailability .
SAR studies : Test halogenated derivatives (e.g., chloro, fluoro) for improved enzyme inhibition (IC50 reduction by 40–60%) .
Q. How are in vitro studies designed to evaluate therapeutic potential ethically?
Methodological Answer:
Cell lines : Use immortalized lines (e.g., HEK-293) instead of primary cells to minimize ethical concerns.
Concentration ranges : Limit testing to ≤100 μM to avoid non-specific cytotoxicity .
Validation : Compare with FDA-approved drugs (e.g., metformin for antidiabetic assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
